molecular formula C17H34O8 B608014 Hydroxy-PEG5-t-butyl ester CAS No. 850090-09-4

Hydroxy-PEG5-t-butyl ester

Cat. No.: B608014
CAS No.: 850090-09-4
M. Wt: 366.45
InChI Key: SNYKXOAOLAFMRH-UHFFFAOYSA-N
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Description

Hydroxy-PEG5-t-butyl ester, also known as tert-Butyl 1-hydroxy-3,6,9,12,15-pentaoxaoctadecan-18-oate, is a heterobifunctional, PEGylated crosslinker. This compound features a hydroxyl group at one end and a t-butyl-protected carboxylic acid at the other. The hydrophilic polyethylene glycol (PEG) linker facilitates solubility in biological applications .

Mechanism of Action

Target of Action

Hydroxy-PEG5-t-butyl ester is a heterobifunctional, PEGylated crosslinker . It is primarily used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules . The primary targets of this compound are therefore the molecules it is designed to link or conjugate.

Mode of Action

The compound features a hydroxyl group at one end and a t-butyl-protected carboxylic acid at the other . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxylic acid can be deprotected under acidic conditions . This allows the compound to interact with its targets and create a link or conjugation between them.

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific molecules it is used to link or conjugate. It is often used in the synthesis of antibody-drug conjugates or proteolysis-targeting chimeras (protac® molecules) for targeted protein degradation . In these cases, the compound would affect the pathways related to the function of the linked molecules.

Pharmacokinetics

The hydrophilic peg linker in the compound facilitates solubility in biological applications , which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific molecules it is used to link or conjugate. For example, when used in the synthesis of antibody-drug conjugates, the result of its action could be the targeted delivery of a drug to a specific cell type .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the t-butyl protected carboxylic acid in the compound can be deprotected under acidic conditions . Therefore, the pH of the environment could potentially influence the compound’s action. Additionally, the compound is typically stored at -20°C , suggesting that temperature could also affect its stability.

Biochemical Analysis

Biochemical Properties

Hydroxy-PEG5-t-butyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is facilitated by the hydrophilic PEG linker, which increases solubility in biological applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level. The t-butyl protected carboxylic acid can be deprotected under acidic conditions . This allows it to interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy-PEG5-t-butyl ester is synthesized through a series of chemical reactions involving the attachment of a hydroxyl group and a t-butyl ester group to a PEG chain. The synthesis typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high purity and yield. The final product is purified using techniques such as column chromatography and recrystallization .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O8/c1-17(2,3)25-16(19)4-6-20-8-10-22-12-14-24-15-13-23-11-9-21-7-5-18/h18H,4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYKXOAOLAFMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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